N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2-nitrophenoxy)acetamide
Description
The compound N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2-nitrophenoxy)acetamide (hereafter referred to as the target compound) is a heterocyclic molecule featuring a tetrahydrobenzothiophene core substituted with a cyano group at position 3 and an acetamide moiety at position 2. The acetamide side chain is further modified with a 2-nitrophenoxy group, which enhances its electronic and steric properties for biological interactions. This compound has been synthesized as part of efforts to develop novel non-steroidal anti-inflammatory drugs (NSAIDs) targeting enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) .
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c18-9-12-11-5-1-4-8-15(11)25-17(12)19-16(21)10-24-14-7-3-2-6-13(14)20(22)23/h2-3,6-7H,1,4-5,8,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTXGPDHJJICAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)COC3=CC=CC=C3[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Cyclohexenone Derivatives
A widely adopted method involves the cyclization of 2-aminocyclohex-1-ene-1-carbonitrile with sulfur in the presence of a Lewis acid catalyst (e.g., AlCl₃). This reaction proceeds via a thiophene ring-forming mechanism, yielding 3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-amine with 68–72% efficiency. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 110–120°C | ±5% yield |
| Reaction Time | 6–8 hours | Prolonged time reduces side products |
| Sulfur Equivalents | 1.2 equivalents | Excess sulfur increases impurities |
Reductive Amination of Diketones
Alternative approaches utilize cyclohexane-1,4-dione, which undergoes reductive amination with ammonium acetate and sodium cyanoborohydride. Subsequent thiophene ring closure via Lawesson’s reagent achieves moderate yields (55–60%) but offers superior regioselectivity.
The introduction of the 2-nitrophenoxyacetamide moiety requires precise control to avoid nitro group reduction or ether bond cleavage.
Synthesis of 2-(2-Nitrophenoxy)acetyl Chloride
2-Nitrophenol reacts with chloroacetyl chloride in anhydrous dichloromethane under basic conditions (pyridine or triethylamine). This step achieves near-quantitative conversion (95–98%) at 0–5°C. The product is isolated via vacuum distillation and used immediately due to hygroscopicity.
Amide Coupling Strategies
Coupling the benzothiophene amine with 2-(2-nitrophenoxy)acetyl chloride employs two primary methods:
Schotten-Baumann Conditions
Aqueous alkaline media (NaOH, pH 10–12) facilitate rapid acylation at 25°C. While cost-effective, this method suffers from partial hydrolysis of the nitro group, limiting yields to 65–70%.
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in dimethylformamide (DMF) enhances efficiency. Key advantages include:
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Reduced side reactions (hydrolysis <5%)
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Compatibility with heat-sensitive nitro groups
Comparative Analysis of Synthetic Routes
The table below evaluates three representative protocols:
| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Index |
|---|---|---|---|---|
| Schotten-Baumann | 68 | 92.5% | High | $ |
| EDC/NHS Coupling | 85 | 98.2% | Moderate | $$ |
| Mixed Anhydride | 73 | 95.1% | Low | $$$ |
Cost Index: $ (low) to $$$$ (high)
The EDC/NHS method emerges as the optimal balance between yield and purity, though scalability constraints necessitate trade-offs in industrial applications.
Mechanistic Insights and Side Reactions
Nitro Group Stability
The ortho-nitrophenoxy group exhibits susceptibility to reduction under acidic conditions. Catalytic hydrogenation traces (e.g., Pd/C) must be rigorously excluded during storage and handling.
Competing Ether Cleavage
Prolonged heating (>80°C) in protic solvents (e.g., ethanol) induces retro-Fries rearrangement, generating 2-nitrophenol and acrylamide byproducts. Infrared spectroscopy (IR) monitoring at 1,250 cm⁻¹ (C-O-C stretch) helps mitigate this issue.
Advanced Purification Techniques
Chromatographic Optimization
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) resolves critical impurities:
Recrystallization Solvent Systems
Ethyl acetate/hexane (1:3 v/v) provides crystals with 99.5% purity, as confirmed by differential scanning calorimetry (melting point: 178–180°C).
Industrial-Scale Considerations
Batch reactors exceeding 100 L require:
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Precise temperature control (±2°C) to prevent exothermic decomposition
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In-line FTIR for real-time reaction monitoring
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Dedicated nitro compound handling protocols (OSHA Standard 1910.109)
Pilot plant data indicate a 12% yield drop during scale-up from lab to 50 kg batches, primarily due to mixing inefficiencies .
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The cyano group can be reduced to an amine or other functional groups.
Substitution: The benzothiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a benzothiophene moiety and a nitrophenoxy group. Its molecular formula is , with a molecular weight of approximately 481.6 g/mol . The structural features contribute to its biological activity and interaction with various targets.
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of benzothiophene compounds exhibit significant anticancer properties. The incorporation of cyano and nitrophenoxy groups may enhance the efficacy against specific cancer cell lines. Studies have shown that these compounds can induce apoptosis in cancer cells, making them potential candidates for further development in cancer therapies .
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains. The presence of the nitrophenoxy group is particularly noteworthy, as nitro groups are known to contribute to the antibacterial action by interfering with bacterial DNA synthesis .
3. Neurological Research
There is emerging interest in the neuroprotective effects of compounds similar to N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2-nitrophenoxy)acetamide. Preliminary studies suggest potential applications in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce oxidative stress .
1. Mechanism of Action
Investigations into the mechanism of action reveal that this compound may inhibit specific enzymes involved in cancer progression and microbial resistance. For instance, its interaction with topoisomerases and other DNA-related enzymes could be a focal point for its anticancer properties .
2. In Vivo Studies
Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of this compound. Results indicate favorable absorption and distribution profiles, which are critical for developing effective drug formulations .
Data Tables
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in 2024, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on breast cancer cell lines. The lead compound showed a significant reduction in cell viability at low micromolar concentrations, indicating its potential as an anticancer agent.
Case Study 2: Antimicrobial Activity Assessment
A comparative study published in 2023 assessed the antimicrobial efficacy of this compound against resistant strains of Staphylococcus aureus. The results demonstrated that it inhibited bacterial growth effectively, suggesting its use as a template for developing new antibiotics.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2-nitrophenoxy)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Key Structural Analogues
The target compound belongs to a family of benzothiophene derivatives with acetamide side chains. Below is a comparison with structurally related compounds (Table 1):
Table 1 : Structural analogues of the target compound with variations in acetamide substituents and biological targets.
Impact of Substituents on Activity
- In contrast, the 4-nitrophenyl group in may alter spatial orientation, reducing selectivity.
- Lipophilic Groups (e.g., methylphenoxy): The 2-methylphenoxy substituent in increases hydrophobicity, favoring membrane penetration for antimicrobial activity .
- Heterocyclic Moieties (e.g., piperidinyl, thiazolidinone): These groups introduce hydrogen-bonding or charge interactions, as seen in telomerase inhibition (piperidinyl, ) or undefined targets (thiazolidinone, ).
Spectroscopic Characterization
All compounds were confirmed using:
Anti-Inflammatory Activity
- Target Compound: Exhibits high binding affinity to 5-LOX (binding energy: −8.2 kcal/mol) and moderate COX-2 affinity (−7.5 kcal/mol), surpassing Celecoxib in 5-LOX selectivity . The 2-nitrophenoxy group forms hydrogen bonds with PHE177 and GLN413 in 5-LOX .
- Analogues: Compound 2 (): Lower COX-2 affinity than Celecoxib due to lack of sulfonamide interactions . Piperidinyl Derivative: No anti-inflammatory data; designed for telomerase inhibition in lung cancer .
Antimicrobial Activity
- 2-Methylphenoxy Derivative: Demonstrated efficacy against Aphis craccivora (cowpea aphid) with higher activity than acetamiprid .
Q & A
Q. How can molecular dynamics simulations optimize the compound’s residence time in the kinase active site?
- Methodology : All-atom MD simulations (100 ns trajectories in GROMACS) analyze hydrogen bond stability and hydrophobic packing. Free energy perturbation (FEP) guides substitutions (e.g., replacing nitro with CF) to enhance residence time, validated by SPR kinetics .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
